REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:8])=[N:6][CH:7]=1.I[C:10]1[CH:17]=[CH:16][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CCOC(C)=O.[Cu]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([C:10]2[CH:17]=[CH:16][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=2)[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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0.61 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=NC1)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
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Copper
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Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
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[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The brown reaction mixture was cooled
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (2×)
|
Type
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WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel, EtOAc as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(N(C1)C1=CC=C(C=C1)CO)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |